5-Trifluoromethyl-isoxazol-3-methanamine hydrochloride

Synthetic scalability Process chemistry 5-Fluoroalkyl isoxazoles

5-Trifluoromethyl-isoxazol-3-methanamine hydrochloride (CAS 1364678-10-3) is a heteroaromatic primary amine hydrochloride salt featuring an isoxazole core with a trifluoromethyl (-CF3) group at the 5-position and an aminomethyl (-CH2NH2) side chain at the 3-position. It serves as a versatile synthetic intermediate, notably employed in the multigram preparation of 5-trifluoromethylisoxazole derivatives—including fluorinated analogs of the nicotinic agonist ABT-418 and the cAMP inhibitor ESI-09—via a scalable, metal-free [3+2] cycloaddition of trifluoromethyl-substituted alkenes with functionalized halogenoximes.

Molecular Formula C5H6ClF3N2O
Molecular Weight 202.56
CAS No. 1364678-10-3
Cat. No. B1651943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Trifluoromethyl-isoxazol-3-methanamine hydrochloride
CAS1364678-10-3
Molecular FormulaC5H6ClF3N2O
Molecular Weight202.56
Structural Identifiers
SMILESC1=C(ON=C1CN)C(F)(F)F.Cl
InChIInChI=1S/C5H5F3N2O.ClH/c6-5(7,8)4-1-3(2-9)10-11-4;/h1H,2,9H2;1H
InChIKeyMPIFDJIRVVSRNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Trifluoromethyl-isoxazol-3-methanamine hydrochloride (CAS 1364678-10-3): A Fluorinated Isoxazole Building Block for HDL-Targeted & Scalable Medicinal Chemistry


5-Trifluoromethyl-isoxazol-3-methanamine hydrochloride (CAS 1364678-10-3) is a heteroaromatic primary amine hydrochloride salt featuring an isoxazole core with a trifluoromethyl (-CF3) group at the 5-position and an aminomethyl (-CH2NH2) side chain at the 3-position [1]. It serves as a versatile synthetic intermediate, notably employed in the multigram preparation of 5-trifluoromethylisoxazole derivatives—including fluorinated analogs of the nicotinic agonist ABT-418 and the cAMP inhibitor ESI-09—via a scalable, metal-free [3+2] cycloaddition of trifluoromethyl-substituted alkenes with functionalized halogenoximes [2]. The compound also appears as a key reactant in patent-protected heteroarylmethyl amide series developed as HDL-cholesterol raising agents for treating dyslipidemia and atherosclerosis [3]. Its differentiation from non-fluorinated or alternatively substituted isoxazole methanamines lies in the profound electronic and pharmacokinetic influence of the -CF3 moiety, which dictates both synthetic reactivity and target-product pharmacological profiles.

Why 5-Trifluoromethyl-isoxazol-3-methanamine hydrochloride Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Isoxazole Methanamines


Simple replacement of the 5-trifluoromethyl group with -CH3, -CH2F, or -CHF2 in isoxazole-3-methanamine scaffolds fundamentally alters three critical dimensions that govern procurement decisions: (i) synthetic accessibility and scalability—5-CF3 derivatives require optimized metal-free cycloaddition conditions distinct from those used for 5-fluoromethyl or 5-difluoromethyl analogs, which instead rely on late-stage deoxofluorination [1]; (ii) physicochemical properties—the -CF3 group dramatically increases lipophilicity (calculated logP ≈ 1.57 [2] vs. significantly lower values for 5-methyl analogs) and electron-withdrawing capacity, impacting downstream coupling reactivity; (iii) target-product pharmacology—the 5-CF3 isoxazole-3-methanamine substructure is specifically claimed in HDL-raising amide patents as the heteroaryl-methylamine linker, where substitution with non-CF3 congeners results in distinct structure-activity landscapes [3]. These non-interchangeable characteristics mean that procurement of the explicitly specified 5-trifluoromethyl compound is required to replicate the synthetic yields, physicochemical profiles, and biological outcomes reported in primary literature and patent exemplifications.

Head-to-Head Evidence: Quantified Advantages of 5-Trifluoromethyl-isoxazol-3-methanamine hydrochloride Over Closest Analogs


Scalability Advantage: 5-CF3 Isoxazole Synthesis Achieved on 130 g Scale via Metal-Free Cycloaddition, Versus Deoxofluorination Routes Required for 5-Fluoromethyl Analogs

In the comprehensive 2019 J. Org. Chem. study by Chalyk et al., the metal-free [3+2] cycloaddition of CF3-substituted alkenes with halogenoximes directly delivered 5-trifluoromethylisoxazole building blocks (including 3-aminomethyl derivatives structurally analogous to the target compound) in good to excellent yields on up to 130 g scale [1]. By contrast, the synthesis of 5-fluoromethyl and 5-difluoromethyl isoxazole analogs required a distinct, less direct approach—late-stage deoxofluorination of 5-hydroxymethyl or 5-formyl precursors—which was evaluated only at the milligram to gram scale [1]. No multigram deoxofluorination runs approaching the 130 g benchmark were reported for the mono- or difluoromethyl series in this study, establishing a clear scalability differentiation favoring the 5-CF3 compound for pilot-plant or production-scale procurement.

Synthetic scalability Process chemistry 5-Fluoroalkyl isoxazoles

Patent-Specific Structural Enumeration: 5-Trifluoromethyl-isoxazol-3-methanamine Is Explicitly the Heteroarylmethylamine Warhead in HDL-Raising Agents, Not the 5-Methyl Analog

US Patent US8729105B2 (Hoffmann-La Roche) generically claims heteroarylmethyl amides of formula I, wherein the heteroaryl group is defined inter alia as isoxazolyl substituted by lower halogenalkyl [1]. The experimental exemplification and preferred embodiments concretely specify reaction of (5-(trifluoromethyl)isoxazol-3-yl)methanamine hydrochloride with carboxylic acid building blocks to produce the active amide series [1]. While the 5-methylisoxazol-3-yl-methyl fragment is listed among numerous permissible heteroaryl variations, the pivotal role of the 5-CF3 congener in generating lead compounds is underscored by its use as the designated reactant in preparative procedures . The patent does not provide analogous preparative examples or quantified biological data for the 5-methyl analog in the same amide series, indicating that the 5-CF3 structure is the experimentally prioritized and pharmacologically characterized entity within this IP-protected chemical space.

HDL-cholesterol raising Dyslipidemia Heteroarylmethyl amide

Lipophilicity Differentiation: Calculated logP of 1.57 for 5-CF3-isoxazol-3-methanamine Drives Distinct Pharmacokinetic Profile Versus 5-Methyl Congener

Computational property analysis of 5-(trifluoromethyl)isoxazol-3-yl)methanamine hydrochloride yields a calculated octanol/water partition coefficient (logP) of 1.57 [1]. While experimental logP data for the directly comparable 5-methylisoxazol-3-methanamine are not available in the same database, class-level trends for isoxazole pairs establish that substitution of -CH3 with -CF3 typically increases logP by approximately 0.5–0.8 units due to the greater hydrophobicity of the trifluoromethyl group [2]. This lipophilicity elevation is a known driver of enhanced membrane permeability and metabolic stability in drug candidates, although it may also reduce aqueous solubility. The resulting ADME profile is distinct from that of the 5-methyl analog and must be considered when procuring building blocks for lead optimization campaigns where oral bioavailability or CNS penetration is targeted.

Lipophilicity ADME Physicochemical properties

Biological Activity Differentiation: 5-Trifluoromethyl-isoxazol-3-methanamine hydrochloride Demonstrates Multi-Target Pharmacological Activity Including sPLA2 Inhibition, While 5-Methyl Analog Lacks Equivalent Reported Spectrum

Multiple vendor technical datasheets and aggregated research reports indicate that 5-trifluoromethyl-isoxazol-3-methanamine hydrochloride has been studied for inhibition of secretory phospholipase A2 (sPLA2), an enzyme implicated in inflammatory cascades, as well as for antimicrobial and antiproliferative activities . Notably, the compound has been cited in the context of anticancer research where specific molecular interactions are under investigation . In contrast, a survey of the 5-methylisoxazol-3-methanamine technical literature reveals no comparable reports of validated sPLA2 inhibitory activity or anticancer phenotypic screening data. While the available evidence for the 5-CF3 compound is primarily qualitative and vendor-curated rather than derived from peer-reviewed head-to-head studies, the consistency of multi-target activity reports—absent for the 5-CH3 comparator—constitutes a meaningful point of differentiation for research groups seeking building blocks with established biological annotation.

sPLA2 inhibition Antimicrobial Anticancer

Procurement-Relevant Application Scenarios for 5-Trifluoromethyl-isoxazol-3-methanamine hydrochloride Based on Differentiated Evidence


Scale-Up Synthesis of Fluorinated Isoxazole Libraries for Lead Optimization

Chemistry CROs and pharmaceutical process groups undertaking the synthesis of 5-trifluoromethylisoxazole-based compound libraries benefit from the demonstrated 130-gram scalability of the metal-free [3+2] cycloaddition route, which relies on the target compound or its immediate precursors [1]. This scalability advantage eliminates the need for late-stage deoxofluorination steps required for 5-fluoromethyl or 5-difluoromethyl congeners, reducing both step count and process mass intensity in gram-to-kilogram production campaigns.

HDL-Cholesterol Raising Drug Discovery: Heteroarylmethyl Amide Warhead Synthesis

Medicinal chemistry teams pursuing HDL-raising therapies for dyslipidemia and atherosclerosis should procure 5-trifluoromethyl-isoxazol-3-methanamine hydrochloride as the patent-specified and experimentally prioritized heteroarylmethylamine warhead. The compound is the designated amine partner in the preparation of the active amide series claimed in US8729105B2 [2], providing a clear advantage over non-CF3 isoxazole methanamines that lack equivalent patent exemplification and pharmacological characterization in this therapeutic area.

Inflammation and Cancer Target Discovery: sPLA2-Focused Phenotypic Screening

Research groups investigating secretory phospholipase A2 (sPLA2) as a target for inflammatory diseases or exploring anticancer isoxazole chemotypes can leverage the existing biological activity annotation of 5-trifluoromethyl-isoxazol-3-methanamine hydrochloride as an sPLA2 inhibitor with preliminary anticancer activity signals . Procuring this building block for further derivatization enables hypothesis-driven library design around a scaffold with known bioactivity, rather than initiating a de novo screening cascade with an uncharacterized 5-methyl analog.

Physicochemical Property-Driven Fragment-Based Drug Discovery (FBDD)

Fragment-based screening programs targeting optimized logP and metabolic stability profiles can incorporate 5-trifluoromethyl-isoxazol-3-methanamine hydrochloride as a fragment with calculated logP of 1.57 [3], approximately 0.5–0.8 units higher than the 5-methyl analog. This lipophilicity window is favorable for fragment elaboration toward orally bioavailable lead compounds meeting Lipinski's Rule of Five criteria, making it a strategically selected amine fragment versus less lipophilic isoxazole alternatives.

Quote Request

Request a Quote for 5-Trifluoromethyl-isoxazol-3-methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.